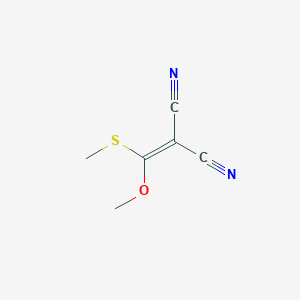

Dicyanoketene Dimethyl Thioacetal

Número de catálogo B8379791

Peso molecular: 154.19 g/mol

Clave InChI: LZYIUKQHPCXOAI-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05216160

Procedure details

To a sodium methylate solution of 2.3 g (0.1 mol) of sodium and 41 g of ethanol, 6.6 g (0.1 mol) of malononitrile (melted) was instilled under exclusion of moisture within 5 minutes at room temperature with stirring and then stirred for another 5 minutes at room temperature. The resultant suspension was cooled to 15° C. and, at this temperature, solutions of 7.6 g (0.1 mol) of carbon disulfide in 36 g of ethanol and 2.3 g (0.1 mol) of sodium in 41 g of ethanol were added within 60 minutes from two injection syringes operated synchronously. During the addition, a clear yellow-green solution formed, which was stirred for another 60 minutes. Then 26.5 g (0.21 mol) of dimethyl sulfate from a dropping funnel was added within 30 minutes with stirring. The temperature rose in this connection and was held at 20° C. by cooling. A yellow suspension resulted, which was stirred another 4 hours at 20° C. and then poured with stirring in 400 g of ice water. The aqueous ethanolic suspension was stirred for 2 hours more at room temperature for the decomposition of excess dimethyl sulfate,cooled to 5° C. and filtered. The filter cake was washed with a little water and dried at room temperature in a vacuum. There was a yield of 14.1 g of yellowish crystal with a content (HPLC) of 99.9 percent (83 percent of theory, relative to malononitrile.

[Compound]

Name

ice water

Quantity

400 g

Type

solvent

Reaction Step One

Name

sodium methylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

resultant suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

dimethyl sulfate,cooled

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O-].[Na+].[Na].[C:5](#[N:9])[CH2:6][C:7]#[N:8].[C:10](=[S:12])=S.S([O:18][CH3:19])(OC)(=O)=O>C(O)C>[CH3:1][O:18][C:19]([S:12][CH3:10])=[C:6]([C:5]#[N:9])[C:7]#[N:8] |f:0.1,^1:3|

|

Inputs

Step One

[Compound]

|

Name

|

ice water

|

|

Quantity

|

400 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

sodium methylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

2.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

6.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC#N)#N

|

|

Name

|

|

|

Quantity

|

41 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

[Compound]

|

Name

|

resultant suspension

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

7.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

|

Name

|

|

|

Quantity

|

2.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

36 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

41 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

26.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Step Five

[Compound]

|

Name

|

dimethyl sulfate,cooled

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for another 5 minutes at room temperature

|

|

Duration

|

5 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added within 60 minutes from two injection syringes

|

|

Duration

|

60 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a clear yellow-green solution formed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

which was stirred for another 60 minutes

|

|

Duration

|

60 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was held at 20° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A yellow suspension resulted

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

which was stirred another 4 hours at 20° C.

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with a little water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at room temperature in a vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(=C(C#N)C#N)SC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |